2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate
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Overview
Description
2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the 2-(2,4-Dichlorophenyl)-2-oxoethyl Group: This step involves the acylation of the quinoline core with 2-(2,4-dichlorophenyl)-2-oxoethyl chloride in the presence of a base such as pyridine.
Esterification with 2-(2-Methylpropyl) Alcohol: The final step involves the esterification of the intermediate product with 2-(2-methylpropyl) alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Interacting with DNA: The compound may intercalate into DNA, disrupting the replication process and exhibiting anticancer properties.
Scavenging Free Radicals: Its antioxidant properties enable it to scavenge free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid: Known for its antioxidant and antibacterial activities.
2-(1-Benzofuran-2-yl)-quinoline-4-carboxylic acid derivatives: Studied for their potential therapeutic properties.
Uniqueness
2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate is unique due to the presence of the 2-(2,4-dichlorophenyl)-2-oxoethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C22H19Cl2NO3 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-(2-methylpropyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-13(2)9-15-11-18(16-5-3-4-6-20(16)25-15)22(27)28-12-21(26)17-8-7-14(23)10-19(17)24/h3-8,10-11,13H,9,12H2,1-2H3 |
InChI Key |
BXVPYYJHKSPUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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